molecular formula C9H22N2 B3026580 Methanediamine, N,N,N',N'-tetraethyl- CAS No. 102-53-4

Methanediamine, N,N,N',N'-tetraethyl-

Cat. No. B3026580
CAS No.: 102-53-4
M. Wt: 158.28 g/mol
InChI Key: UNEXJVCWJSHFNN-UHFFFAOYSA-N
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Patent
US04074051

Procedure details

Malonic acid (5.2g) was added in portions to bis-diethylamino-methane (24g), cooled in ice and stirred manually. A violent reaction took place and the mixture became viscous. Evaportion of the excess bis-diethylamino-methane and diethylamine gave a syrup which was repeatedly recrystallised from acetone to give colourless crystals of 2-diethylaminomethylacrylic acid (5.9g, 76% melting point 121 to 3° C).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)CC(O)=O.[CH2:8]([N:10]([CH2:13][N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])[CH2:11][CH3:12])[CH3:9]>>[CH2:17]([N:14]([CH2:13][N:10]([CH2:8][CH3:9])[CH2:11][CH3:12])[CH2:15][CH3:16])[CH3:18].[CH2:8]([NH:10][CH2:11][CH3:12])[CH3:9]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CN(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirred manually
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
A violent reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CN(CC)CC
Name
Type
product
Smiles
C(C)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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